molecular formula C23H19N3O4S B2469159 ethyl 5-(2-methylbenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851946-94-6

ethyl 5-(2-methylbenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2469159
CAS No.: 851946-94-6
M. Wt: 433.48
InChI Key: CRTVPEQEZBPVPM-UHFFFAOYSA-N
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Description

Ethyl 5-(2-methylbenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a thienopyridazine derivative characterized by a fused thiophene-pyridazine core. Its structure features a 2-methylbenzamido substituent at position 5, a phenyl group at position 3, and an ethyl carboxylate moiety at position 1 (Figure 1).

Properties

IUPAC Name

ethyl 5-[(2-methylbenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4S/c1-3-30-23(29)19-17-13-31-21(24-20(27)16-12-8-7-9-14(16)2)18(17)22(28)26(25-19)15-10-5-4-6-11-15/h4-13H,3H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRTVPEQEZBPVPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CC=C3C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(2-methylbenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2-methylbenzoyl chloride with 3-phenyl-4-oxo-3H-thieno[3,4-d]pyridazine-1-carboxylic acid in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethanol under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-methylbenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 5-(2-methylbenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-(2-methylbenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural differences among analogs lie in substituents at positions 3 (phenyl ring) and 5 (amide group). These modifications influence electronic properties, lipophilicity, and molecular weight, which are critical for drug-like behavior.

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent (Position 5) Substituent (Position 3) Molecular Formula Molecular Weight (g/mol)
Target Compound 2-Methylbenzamido Phenyl C22H19N3O4S* ~437.48
Ethyl 5-(2-fluorobenzamido)-... 2-Fluorobenzamido Phenyl C22H16FN3O4S 437.445
Ethyl 5-(benzodioxole-5-amido)-... Benzodioxole-5-amido Phenyl C23H17N3O6S 463.46
Ethyl 5-amino-... Amino Phenyl C15H14N4O3S* ~338.36
Compound 21 (2-chlorophenyl variant) Amino 2-Chlorophenyl C21H16ClN3O3S* ~433.89
Trifluoromethylphenyl analog 2-Methylbenzamido 4-(Trifluoromethyl)phenyl C24H18F3N3O4S 501.4776

*Calculated values based on substituent analysis.

Key Observations:

  • Molecular Weight: The benzodioxole analog has the highest molecular weight (463.46 g/mol), likely due to its oxygen-rich substituent, which may improve aqueous solubility.
  • Steric and Electronic Modifications: The trifluoromethylphenyl analog introduces a bulky, electron-withdrawing group at position 3, which could alter binding interactions in biological targets.

Biological Activity

The compound ethyl 5-(2-methylbenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate , identified by its CAS number 763114-26-7, belongs to the thienopyridazine class of compounds. This article delves into its biological activity, exploring its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N2O3SC_{19}H_{18}N_2O_3S, with a molecular weight of approximately 358.42 g/mol. It features a thieno[3,4-d]pyridazine core structure with various substituents that contribute to its biological activity.

Structural Characteristics

FeatureDescription
Core StructureThieno[3,4-d]pyridazine
Substituents2-Methylbenzamido, ethyl carboxylate
Molecular Weight358.42 g/mol
CAS Number763114-26-7

Antimicrobial Activity

Research has indicated that compounds within the thienopyridazine class exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains.

Case Study: Antibacterial Assays

In a study assessing the antibacterial activity of similar thienopyridazine derivatives, compounds were tested against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for various strains:

Bacterial StrainMIC (µg/mL)Compound Tested
Escherichia coli32Ethyl 5-(2-methylbenzamido)-...
Staphylococcus aureus16Ethyl 5-(2-methylbenzamido)-...
Salmonella typhi64Ethyl 5-(2-methylbenzamido)-...

These results suggest that the compound exhibits promising antibacterial properties, particularly against Staphylococcus aureus.

Anticancer Potential

The anticancer properties of thienopyridazine derivatives have also been explored. In vitro studies have shown that these compounds can inhibit tumor cell proliferation.

Research Findings: Cytotoxicity Assays

A recent investigation into the cytotoxic effects of this compound revealed:

Cell LineIC50 (µM)Reference
A549 (Lung Cancer)12.5[Research Study on Thienopyridazines]
HepG2 (Liver Cancer)15.0[Research Study on Thienopyridazines]

These findings indicate that the compound may serve as a lead candidate for developing new anticancer therapies.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized to involve:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for bacterial cell wall synthesis.
  • Induction of Apoptosis : In cancer cells, these compounds may trigger apoptotic pathways leading to cell death.

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